REACTION_CXSMILES
|
C.[C:2]([O-])(=[O:4])C.[Co+2:6].[C:7]([O-])(=[O:9])C.[C]=O.[H][H].[Co].C=O.[Co].C=CC=C.N1C=CC=CC=1.CO>C(O)(=O)C>[CH-:2]=[O:4].[CH-:7]=[O:9].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[Co:6].[Co+2:6] |f:1.2.3,7.8,13.14.15.16.17.18.19.20.21.22,^3:10|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
pentenoic acid ester
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
117 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
55 L
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
cobalt acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O.[Co]
|
Name
|
|
Quantity
|
1.57 mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 L
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced
|
Type
|
ADDITION
|
Details
|
thoroughly mixed, at room temperature, with 310 ml of a C4 -cut which
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
CUSTOM
|
Details
|
The aqueous phase separated off
|
Type
|
CUSTOM
|
Details
|
to remove cobalt from the reaction mixture
|
Type
|
ADDITION
|
Details
|
This cobalt-containing C4 -cut
|
Type
|
CUSTOM
|
Details
|
is then fed to a high-pressure vessel
|
Type
|
CUSTOM
|
Details
|
at 130° C.
|
Type
|
CUSTOM
|
Details
|
are separated off
|
Type
|
DISTILLATION
|
Details
|
Per hour, about 52 g of methanol and 100 g of pyridine are distilled from the material
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
CUSTOM
|
Details
|
to exceed 65° C
|
Type
|
CUSTOM
|
Details
|
is carried out at 170° C. and under a pressure of 150 bar
|
Type
|
DISTILLATION
|
Details
|
The excess methanol and the free pyridine are distilled from the material
|
Type
|
ADDITION
|
Details
|
whilst introducing about 50 liters (STP) of carbon monoxide per hour
|
Type
|
DISTILLATION
|
Details
|
The material from the bottom of the distillation column (265 g/hour)
|
Type
|
ADDITION
|
Details
|
is thoroughly mixed with 200 ml/hour of the aqueous acetic acid solution
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |